N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide

Environmental fate Soil dissipation Metabolite persistence

N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide (CAS 889062-05-9), systematically named N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide, is a des-amino derivative of the triazolinone herbicide Amicarbazone. The compound is classified as the primary environmental metabolite 'DA amicarbazone' under 40 CFR § 180.615 and is routinely utilized as an analytical reference standard for residue monitoring in food and environmental matrices.

Molecular Formula C10H18N4O2
Molecular Weight 226.28
CAS No. 889062-05-9
Cat. No. B602024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide
CAS889062-05-9
SynonymsN-(1,1-Dimethylethyl)-2,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide
Molecular FormulaC10H18N4O2
Molecular Weight226.28
Structural Identifiers
SMILESCC(C)C1=NN(C(=O)N1)C(=O)NC(C)(C)C
InChIInChI=1S/C10H18N4O2/c1-6(2)7-11-8(15)14(13-7)9(16)12-10(3,4)5/h6H,1-5H3,(H,12,16)(H,11,13,15)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide (CAS 889062-05-9): Procurement-Grade Reference Standard and Amicarbazone Metabolite


N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide (CAS 889062-05-9), systematically named N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide, is a des-amino derivative of the triazolinone herbicide Amicarbazone [1]. The compound is classified as the primary environmental metabolite 'DA amicarbazone' under 40 CFR § 180.615 and is routinely utilized as an analytical reference standard for residue monitoring in food and environmental matrices . It is commercially available as a neat solid (typical purity ≥95%) and as a certified 100 µg/mL solution in acetonitrile .

Why N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide Cannot Be Casually Substituted in Analytical and Regulatory Workflows


The compound's utility is context-dependent and cannot be fulfilled by generic triazole analogs. First, the parent herbicide Amicarbazone (CAS 129909-90-6) possesses an N‑4 amino group that is directly responsible for its photosystem‑II inhibitory herbicidal activity [1]; the target compound lacks this amino substituent and is not reported to be herbicidally active, making it a functionally silent but analytically critical entity. Second, EPA residue tolerance definitions explicitly quantify the combined residues of Amicarbazone, DA amicarbazone (this compound), and iPr‑2‑OH‑DA amicarbazone, calculated as parent equivalents . Substituting a generic triazole or even the hydroxylated metabolite would break the regulatory residue definition and invalidate the analytical result. Third, chromatographic resolution of these three analytes requires method-specific conditions that rely on the unique physical-chemical properties of each species; swapping one for another introduces co-elution risk without re-validation [2].

Quantitative Evidence Guide: Differential Performance of N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide


Divergent Soil Fate: DA Amicarbazone Accumulates While the Parent Herbicide Dissipates — A 365-Day Field Comparison

In a Shanghai field trial following Amicarbazone application at 40 g a.i. ha⁻¹, residues of the parent Amicarbazone (AMZ) declined from 0.505 mg kg⁻¹ at day 50 to 0.038 mg kg⁻¹ at day 365, whereas the target compound, DA amicarbazone (CAS 889062-05-9), increased in concentration from 0.097 mg kg⁻¹ to 0.245 mg kg⁻¹ over the same period [1]. This indicates a net ~2.5-fold accumulation of DA amicarbazone in soil while the parent compound degrades, directly impacting long-term environmental monitoring strategies.

Environmental fate Soil dissipation Metabolite persistence

Regulatory Residue Definition: DA Amicarbazone Is a Named Component in EPA Tolerance Compliance

40 CFR § 180.615 establishes tolerances for the combined residues of Amicarbazone, DA amicarbazone (this compound), and iPr‑2‑OH‑DA amicarbazone, calculated as parent equivalents . DA amicarbazone is explicitly listed by its systematic name — N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide — and its quantification is indispensable for legal compliance. Commodities with specified combined tolerance limits include corn field grain (0.05 ppm), soybean seed (0.80 ppm), and wheat grain (0.10 ppm).

Regulatory compliance Residue tolerance Food safety

Chromatographic Resolution of Three Structurally Similar Amicarbazone Species Within a Single LC-MS/MS Run

A validated LC‑MS/MS method achieved simultaneous separation of Amicarbazone (AMZ), DA amicarbazone (CAS 889062-05-9), and iPr‑2‑OH‑DA amicarbazone with a total run time of 9 minutes [1]. The method demonstrated linearity R² ≥ 0.99, fortified recovery of 84–96%, and limits of quantification of 5 µg kg⁻¹ for the target compound and 10 µg kg⁻¹ for the hydroxylated metabolite in soil. A parallel method for grain and soybean matrices reported similar LOQs (5 µg kg⁻¹ for both AMZ and DA amicarbazone) with fortified recovery ranging from 79–118% and precision of 1–12% RSD [2]. The distinct retention behavior of DA amicarbazone relative to the parent AMZ and the hydroxylated congener confirms that each reference standard must be individually sourced for accurate multi-analyte quantification.

Analytical chemistry LC-MS/MS Multi-analyte method

Purity Specification Variability Across Vendors: A Material Selection Factor for Quantitative Analysis

Commercial suppliers list the target compound at different purity specifications that directly affect quantitative accuracy. AKSci offers the neat solid at 95% purity ; CymitQuimica lists one neat formulation at minimum 95% purity and a separate certified solution product at 100 µg/mL in acetonitrile ; Fisher Scientific (Dr. Ehrenstorfer) supplies the compound as a 100 µg/mL acetonitrile solution with ISO 17034 compliance . Laboratories performing residue analysis at or near the LOQ of 5 µg kg⁻¹ must account for the 5% uncertainty interval in the 95%-purity solid when preparing stock solutions gravimetrically.

Reference standard Purity specification ISO 17034

Isotopic Variant Availability (Amicarbazone-desamino-d6) Enables Isotope-Dilution Quantification

A hexadeuterated analog, N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide-d6 (CAS 1327292-73-8), is commercially available for use as a stable isotope-labeled internal standard (SIL-IS) . Isotope-dilution LC-MS/MS using this deuterated form can correct for matrix effects and recovery losses during sample preparation — an advantage not available for every triazolinone metabolite. The non-deuterated 4-methyl analog (CAS 120892-21-9) and the hydroxylated metabolite (CAS 889062-06-0) do not have equivalently accessible deuterated internal standards listed in the same supplier catalogs.

Isotope dilution Internal standard Mass spectrometry

Structural Absence of the N‑4 Amino Group vs. Parent Amicarbazone Defines Functional Inactivity as a Herbicide

The parent compound Amicarbazone (CAS 129909-90-6) is a known photosystem II (PSII) inhibitor with herbicidal efficacy documented via IC50 values and field application rates [1]. Its structure contains a 4-amino substituent (molecular formula C10H19N5O2; MW 241.29). The target compound, DA amicarbazone, lacks this amino group (C10H18N4O2; MW 226.28), rendering it incapable of binding the PSII QB site with comparable affinity . No experimental IC50 value for PSII inhibition has been reported for CAS 889062-05-9 in the open literature, and it is classified as a non-herbicidal metabolite in the regulatory framework .

Structure-activity relationship Herbicide PSII inhibition

Best Application Scenarios for N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide (CAS 889062-05-9)


EPA 40 CFR § 180.615 Residue Compliance Monitoring in Food Commodities

Contract laboratories performing import/export residue analysis for corn, soybean, wheat, and livestock products must quantify DA amicarbazone alongside the parent Amicarbazone and iPr-2-OH-DA amicarbazone because the legal tolerance is defined on the sum of all three species calculated as parent equivalents . The validated LC-MS/MS method with LOQ of 5 µg kg⁻¹ for DA amicarbazone in grain matrices provides the necessary sensitivity for enforcement at the established tolerance levels (e.g., 0.05 ppm for corn grain, 0.80 ppm for soybean seed) [1].

Long-Term Soil Dissipation and Environmental Fate Studies

Environmental research groups studying the persistence of triazolinone herbicides in soil should monitor DA amicarbazone as a late-stage accumulation marker. Field data demonstrate that while parent Amicarbazone declines by over 90% between day 50 and day 365, DA amicarbazone concentration more than doubles over the same period . Procurement of the neat solid reference standard (≥95% purity) is recommended for preparing matrix-matched calibration curves in soil extract studies [1].

Isotope-Dilution LC-MS/MS Method Development for Ultra-Trace Quantification

Analytical method developers seeking to compensate for matrix suppression effects in complex samples (soil, oil, grain) should consider the d6-labeled isotopologue (CAS 1327292-73-8) of DA amicarbazone as an internal standard . The availability of this SIL-IS, when paired with the unlabeled DA amicarbazone reference material, enables the most accurate quantification path among the Amicarbazone metabolite panel currently described in the literature [1].

Amicarbazone Manufacturing Impurity Profiling and Quality Control

Agrochemical manufacturers producing Amicarbazone technical material can use CAS 889062-05-9 as an impurity reference marker. The desamino derivative may form as a process-related impurity during the coupling of 4-amino-triazolinone (TAZ) with tert-butyl isocyanate . A reference standard of known purity (95% minimum, or ISO 17034-certified solution) enables quantification of this specific impurity in the final active ingredient, supporting batch release specifications.

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